2-Aminohept-6-ynoic acid

説明

Molecular Structure Analysis

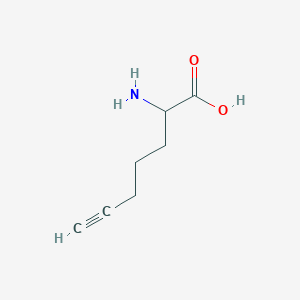

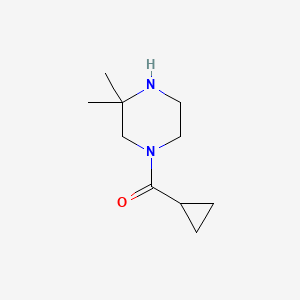

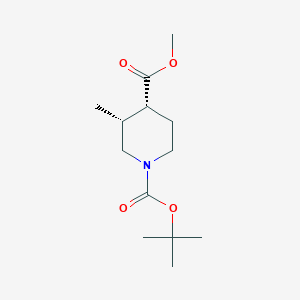

The molecular formula of 2-Aminohept-6-ynoic acid is C7H11NO2 . The InChI code isInChI=1S/C7H11NO2/c1-2-3-4-5-6 (8)7 (9)10/h1,6H,3-5,8H2, (H,9,10) . The Canonical SMILES is C#CCCCC (C (=O)O)N . Physical And Chemical Properties Analysis

2-Aminohept-6-ynoic acid has a molecular weight of 141.17 g/mol . It has a boiling point of 276.4±35.0 °C and a density of 1.115±0.06 g/cm3 . The compound is an acid with a pKa of 2.50±0.24 .科学的研究の応用

Neuroprotective Agents

2-Aminohept-6-ynoic acid derivatives have been explored for their neuroprotective properties. These compounds can improve cell viability against neurotoxicity induced by substances like copper and glutamate . They may also interact with amyloid beta peptide, which is associated with Alzheimer’s disease, suggesting a potential role in managing this condition .

Metal Ion Chelation

Peptides derived from 2-Aminohept-6-ynoic acid have shown the ability to bind to metal ions such as Cu2+ and Zn2+. This property is significant because it can influence the crystallization properties of these peptides and offer neuroprotective effects through metal chelation .

Neurodrug Candidates

In conjunction with growth factors, synthetic peptides containing 2-Aminohept-6-ynoic acid can exhibit neuroprotective properties. For instance, a synthetic dodecapeptide, when administered with the growth factor angiopoietin-1, improved functional disability and reduced neuronal cell death in animal models .

Anti-Metastatic Activity

The potential anti-metastatic activity of sugar–amino acid derivatives, which includes 2-Aminohept-6-ynoic acid, has been a subject of interest. These derivatives have been synthesized using the Amadori reaction, leading to the discovery of novel molecules with therapeutic potential .

Structural Modification of Natural Products

Amino acids, including 2-Aminohept-6-ynoic acid, are used in the structural modification of natural products. This application aims to improve the solubility, activity, and minimize adverse effects of these products, thereby enhancing their pharmaceutical potential .

Drug Synthesis and Design

Due to its unique structure, 2-Aminohept-6-ynoic acid is utilized in drug synthesis and design. Its incorporation into drug molecules can lead to new pharmacological activities and is employed in creating novel therapeutic strategies .

作用機序

Mode of Action

It is known that many amino acids interact with their targets by binding to them, causing a change in their function

Biochemical Pathways

It is known that amino acids can be converted to various intermediates of glycolysis and the citric acid cycle, allowing them to enter the cellular respiration pathway . It’s possible that 2-Aminohept-6-ynoic acid could affect similar pathways, but more research is needed to confirm this.

Pharmacokinetics

Understanding these properties is crucial for determining the bioavailability of the compound

特性

IUPAC Name |

2-aminohept-6-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-2-3-4-5-6(8)7(9)10/h1,6H,3-5,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQLLGJUHGAQIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the synthesis method used to produce 2-Aminohept-6-ynoic acid in the study?

A1: The research highlights the successful synthesis of both homopropargylglycine (Hpg) and 2-aminohept-6-ynoic acid using an asymmetric Strecker reaction. [] This method is notable for achieving significantly higher yields and enantiomeric excess (over 80% ee) compared to previous methods. This implies a more efficient and stereoselective approach to obtaining these compounds for further research.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one](/img/structure/B1375940.png)